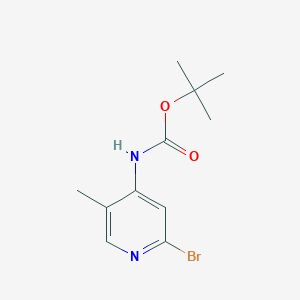

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate

Description

Properties

Molecular Formula |

C11H15BrN2O2 |

|---|---|

Molecular Weight |

287.15 g/mol |

IUPAC Name |

tert-butyl N-(2-bromo-5-methylpyridin-4-yl)carbamate |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-6-13-9(12)5-8(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |

InChI Key |

QGZWICCDRCRHIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1NC(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate typically involves the reaction of 2-bromo-5-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Reduction: The pyridine ring can be reduced to a piperidine ring under certain conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include piperidine derivatives.

Scientific Research Applications

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine atom and the carbamate group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other pyridine-based carbamates, focusing on substituent positions, physicochemical properties, reactivity, and applications. Below is a detailed analysis:

Substituent Position and Electronic Effects

- Key Insight : The position of the bromine atom significantly impacts reactivity. For example, bromine at the 2-position (target compound) is more electronically activated for substitution compared to 4-position analogs due to proximity to the carbamate group. Methoxy or hydroxyl substituents (e.g., in and ) reduce electrophilicity at adjacent positions, altering reaction pathways .

Physicochemical Properties

- Key Insight: The bromine atom increases molecular weight and may elevate melting points compared to non-halogenated analogs.

Biological Activity

tert-Butyl (2-bromo-5-methylpyridin-4-yl)carbamate is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the presence of a brominated pyridine moiety and a carbamate functional group, which are crucial for its biological interactions. The molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key aspects of its mechanism include:

- Halogen Bonding : The bromine atom can engage in halogen bonding, enhancing the compound's affinity for biological macromolecules.

- Hydrogen Bonding : The carbamate group can form hydrogen bonds with target proteins, influencing their activity.

- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in critical physiological processes, including cell cycle regulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. Specific studies have reported minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The brominated pyridine moiety is believed to play a significant role in enhancing cytotoxicity against tumor cells .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, it was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Activity

Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes linked to cancer progression and inflammation.

- Selective Targeting : Its selective binding to certain receptors suggests potential for targeted therapies in treating diseases such as cancer and infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.